

# **Enavogliflozin's Cardiorenal Benefits: A Comparative Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Enavogliflozin |           |
| Cat. No.:            | B607307        | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Enavogliflozin**'s emerging cardiorenal profile against established SGLT2 inhibitors, supported by available experimental data and detailed methodologies from key clinical trials.

**Enavogliflozin**, a novel sodium-glucose cotransporter-2 (SGLT2) inhibitor, is under active investigation to validate its potential cardiorenal benefits, a hallmark of this therapeutic class. While direct evidence from large-scale cardiovascular and renal outcome trials is forthcoming, existing phase III data on glycemic control and surrogate markers, alongside the design of the pivotal ENVELOP trial, offer valuable insights for the research community. This guide summarizes the current evidence for **Enavogliflozin** and compares it with the well-established cardiorenal benefits of Dapagliflozin and Empagliflozin.

## Comparative Efficacy: Enavogliflozin vs. Dapagliflozin

Pooled analysis of two phase III, 24-week, randomized, double-blind clinical trials in patients with type 2 diabetes mellitus (T2DM) provides the most robust comparative data for **Enavogliflozin** to date. These studies compared **Enavogliflozin** (0.3 mg/day) with Dapagliflozin (10 mg/day).

Table 1: Glycemic and Metabolic Endpoints from Pooled Phase III Trials



| Endpoint                                               | Enavogliflozin<br>(0.3 mg) | Dapagliflozin<br>(10 mg) | p-value | Citation |
|--------------------------------------------------------|----------------------------|--------------------------|---------|----------|
| Change in<br>HbA1c (Mildly<br>Reduced eGFR)            | -0.94%                     | -0.77%                   | 0.0196  | [1][2]   |
| Change in Fasting Plasma Glucose (Mildly Reduced eGFR) | -28.54 mg/dL               | -23.52 mg/dL             | 0.0371  | [2]      |
| Change in Body<br>Weight                               | -3.77 kg                   | -3.58 kg                 | NS      | [3]      |
| Change in<br>Systolic Blood<br>Pressure                | -5.93 mmHg                 | -6.57 mmHg               | NS      | [3]      |
| Change in<br>Diastolic Blood<br>Pressure               | -5.41 mmHg                 | -4.26 mmHg               | NS      | [3]      |
| Urine Glucose-<br>Creatinine Ratio                     | 60.48                      | 44.94                    | <0.0001 | [3]      |

**NS: Not Specified** 

## **Experimental Protocols: The ENVELOP Trial**

The "**Enavogliflozin** to Evaluate Cardiorenal Outcomes in Patients with Type 2 Diabetes" (ENVELOP) trial is a large-scale, ongoing study designed to provide definitive evidence on the cardiorenal efficacy and safety of **Enavogliflozin**.[4][5]

Table 2: Key Methodologies of the ENVELOP Trial



| Parameter              | Description                                                                                                                             |  |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Design           | Investigator-initiated, multicenter, randomized, pragmatic, open-label, active-controlled, non-inferiority trial.[4]                    |  |
| Participants           | 2,862 adults (≥19 years) with T2DM and a history of, or at risk for, cardiovascular disease. [4][5]                                     |  |
| Intervention           | Enavogliflozin versus other SGLT2 inhibitors with proven cardiorenal benefits (Dapagliflozin or Empagliflozin).[4][5]                   |  |
| Primary Endpoint       | Time to the first occurrence of a composite of major adverse cardiovascular or renal events.[4] [5]                                     |  |
| Key Inclusion Criteria | Adults with T2DM and established atherosclerotic cardiovascular disease, heart failure, or at least two cardiovascular risk factors.[4] |  |
| Key Exclusion Criteria | Type 1 diabetes, moderate to severe hepatic impairment, uncontrolled hypertension, recent acute coronary syndrome or stroke.[4]         |  |

## **Signaling Pathways and Mechanism of Action**

The cardiorenal benefits of SGLT2 inhibitors are multifactorial, extending beyond glycemic control. While specific data for **Enavogliflozin** on these pathways is still emerging, the established mechanisms for Dapagliflozin and Empagliflozin provide a framework for anticipated effects.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. Are the Cardiorenal Benefits of SGLT2 Inhibitors Due to Inhibition of the Sympathetic Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-dmj.org [e-dmj.org]
- 4. Study Design and Protocol for a Randomized Controlled Trial of Enavogliflozin to Evaluate Cardiorenal Outcomes in Type 2 Diabetes (ENVELOP) [e-dmj.org]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]







 To cite this document: BenchChem. [Enavogliflozin's Cardiorenal Benefits: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#validating-the-cardiorenal-benefits-of-enavogliflozin-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com